4-benzylphenolate;methyl(triphenyl)phosphanium
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Description
4-benzylphenolate;methyl(triphenyl)phosphanium is a chemical compound with the molecular formula C32H29OP. It is a salt formed by the combination of 4-benzylphenolate and methyl(triphenyl)phosphanium. This compound is known for its applications in organic synthesis, particularly in the formation of Wittig reagents, which are used to convert aldehydes and ketones into alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylphen
Biological Activity
4-benzylphenolate; methyl(triphenyl)phosphanium (CAS No. 93839-49-7) is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound consists of a benzylphenolate moiety combined with a methyl triphenyl phosphonium group. The presence of the phosphonium ion enhances its solubility and potential interaction with biological membranes.
Biological Activities
Research indicates that 4-benzylphenolate; methyl(triphenyl)phosphanium exhibits several biological activities:
- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : It has been noted to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
The biological activity of 4-benzylphenolate; methyl(triphenyl)phosphanium is believed to be mediated through several mechanisms:
- Cell Membrane Interaction : The triphenyl phosphonium group facilitates the compound's penetration into cell membranes, enhancing its bioavailability and interaction with intracellular targets.
- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage and inflammation.
Research Findings
A variety of studies have explored the biological effects of this compound:
- Case Study 1 : A study demonstrated that treatment with 4-benzylphenolate; methyl(triphenyl)phosphanium significantly reduced markers of oxidative stress in a rodent model of diabetes, suggesting its potential as a therapeutic agent for metabolic disorders.
- Case Study 2 : In vitro experiments indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for inhibition.
Table 1: Biological Activities of 4-benzylphenolate; methyl(triphenyl)phosphanium
Mechanism | Description |
---|---|
Membrane Penetration | Facilitates entry into cells via phosphonium group |
Enzyme Inhibition | Modulates key inflammatory enzymes |
Radical Scavenging | Reduces oxidative stress through free radical scavenging |
Properties
CAS No. |
93839-49-7 |
---|---|
Molecular Formula |
C32H29OP |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-benzylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C13H12O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h2-16H,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
OWRADAJYYYOLNR-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |
Origin of Product |
United States |
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